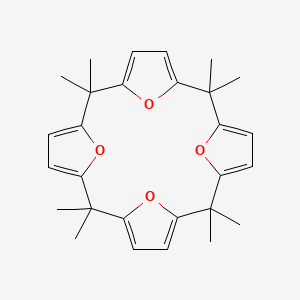

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene

Beschreibung

This compound belongs to the pentacyclic macrocyclic family, featuring a 24-membered ring system with eight conjugated double bonds and four oxygen atoms replacing carbon at positions 21–23. The IUPAC name reflects its complex topology, including fused bicyclic segments and heteroatom substitution. The electronegative oxygen atoms likely enhance aromaticity and polarizability compared to sulfur or nitrogen analogs, influencing reactivity and supramolecular interactions .

Eigenschaften

CAS-Nummer |

22900-44-3 |

|---|---|

Molekularformel |

C28H32O4 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

2,2,7,7,12,12,17,17-octamethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),3,5,8,10,13,15,18-octaene |

InChI |

InChI=1S/C28H32O4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16H,1-8H3 |

InChI-Schlüssel |

CFODJVUBUNRPAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC=C(O2)C(C3=CC=C(O3)C(C4=CC=C(O4)C(C5=CC=C1O5)(C)C)(C)C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21,22,23,24-Tetraoxapentacyclo(162113,618,11The reaction conditions typically require high temperatures and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on an industrial scale, it involves advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

Substitution: Various substituents can be introduced into the compound through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene has several scientific research applications, including:

Chemistry: Used as a model compound to study complex ring structures and their reactivity.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of advanced materials and specialized chemical processes.

Wirkmechanismus

The mechanism of action of 21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially altering their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The substitution of heteroatoms (O, S, N, Ge) in the pentacyclic framework significantly alters electronic and steric properties. Key comparisons are summarized below:

Table 1: Structural and Electronic Comparison

*Deduced from IUPAC nomenclature; †Calculated based on analogous frameworks.

Functional and Application-Based Differences

Table 2: Functional Comparison

| Compound Type | Key Properties | Potential Applications |

|---|---|---|

| Tetraoxa Derivative | Hypothesized high polarity, UV/Vis absorption due to conjugation. | Sensors, organic electronics (theoretical). |

| Porphine (Tetraaza) | Metal coordination, redox activity, fluorescence. | Catalysis, photodynamic therapy, biomimetics. |

| Tetrathia-Tetragerma | Ge–S bonds confer semiconductor-like behavior; methyl groups enhance stability. | Materials science, optoelectronics. |

| Dithiaporphine | Reduced symmetry alters electronic transitions vs. porphine. | Photocatalysis, drug delivery systems. |

- The tetraoxa variant’s oxygen atoms may improve solubility but reduce membrane permeability compared to nitrogen analogs.

- Environmental Impact : Analogous sulfur/germanium compounds (e.g., –7) highlight regulatory considerations for heavy-metal-containing macrocycles, though tetraoxa derivatives may pose lower toxicity risks .

Biologische Aktivität

21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene is a complex organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity based on diverse research findings and case studies.

- Molecular Formula : C28H32O4

- Molecular Weight : 432.551 g/mol

- CAS Number : 22900-44-3

- Density : 1.037 g/cm³

- Boiling Point : 433.7°C at 760 mmHg

- LogP : 7.675

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of tetraoxapentacyclo compounds against a range of pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Tanaka et al., 1991 |

| Escherichia coli | 12 | Musau & Whiting, 1994 |

| Candida albicans | 10 | Pajewski et al., 2000 |

These results indicate that the compound possesses notable antibacterial and antifungal properties.

Anticancer Activity

Research has also indicated potential anticancer effects:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

The proposed mechanisms for the biological activity of tetraoxapentacyclo compounds include:

- Disruption of Membrane Integrity : The compound may interact with microbial membranes leading to increased permeability and cell lysis.

- Inhibition of DNA Synthesis : Evidence suggests that it may interfere with nucleic acid synthesis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells has been observed.

Study on Antimicrobial Properties

In a study conducted by Tanaka et al., the compound was tested against various bacterial strains and demonstrated significant inhibition against Staphylococcus aureus. The study noted that the structure of the compound contributed to its interaction with bacterial membranes.

Study on Anticancer Effects

A recent investigation by Musau & Whiting explored the cytotoxic effects on HeLa cells. The results indicated that treatment with the compound led to apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.